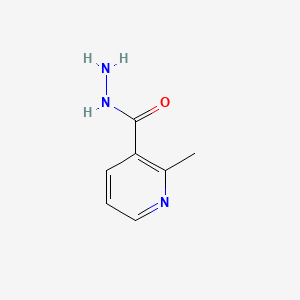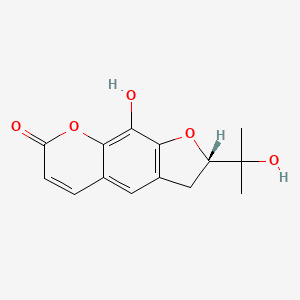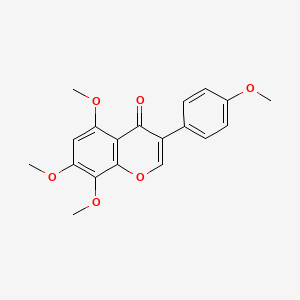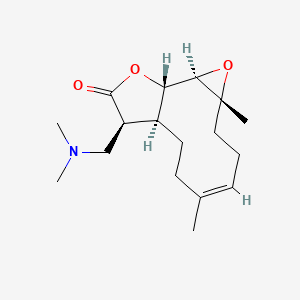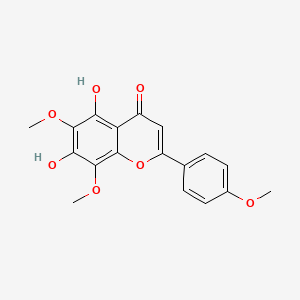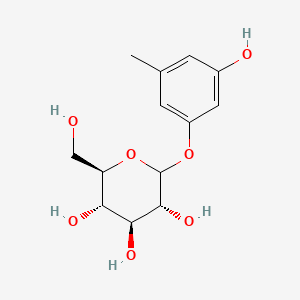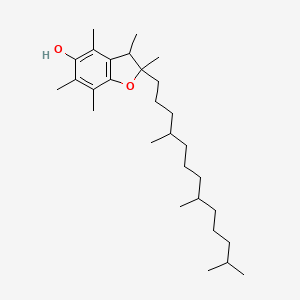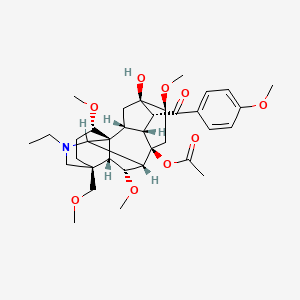
Bulleyaconitine A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bulleyaconitine A is a C-19 diterpene diester alkaloid isolated from the Aconitum bulleyanum plant, which is native to China. This compound has been recognized for its potent analgesic, anti-inflammatory, and anti-anxiety properties. It has been used in traditional Chinese medicine for the treatment of chronic pain, rheumatoid arthritis, and other musculoskeletal disorders .
Mechanism of Action
Target of Action
Bulleyaconitine A, a diterpene alkaloid isolated from Aconitum bulleyanum plants, primarily targets the tetrodotoxin-sensitive voltage-gated sodium channels in dorsal root ganglion neurons . It also interacts with spinal microglia , stimulating the expression of dynorphin A .
Mode of Action
This compound exerts its effects by blocking the tetrodotoxin-sensitive voltage-gated sodium channels in dorsal root ganglion neurons . This blocking action is potentiated by the inhibition of protein kinase C . Furthermore, this compound stimulates the expression of dynorphin A in spinal microglia .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the peripheral sensitization and central sensitization that underlie chronic pain . It also suppresses activation and proliferation of hepatic stellate cells by inhibiting the transforming growth factor-β1 (TGF-β1) signaling pathway .
Pharmacokinetics
It is known that this compound is used in clinical practice in china for the treatment of chronic pain, suggesting that it has suitable pharmacokinetic properties for therapeutic use .
Result of Action
This compound has been shown to have significant anti-inflammatory, analgesic, and immunomodulatory effects . It inhibits proliferation and promotes apoptosis of human hepatic Lieming Xu-2 (LX-2) cells . It also reduces neuronal sodium currents, leading to a block of both motor and sensory functions in rats .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in a model of chronic visceral hypersensitivity developed by colorectal injection of 2,4,6-trinitrobenzene sulfonic acid and the induction of heterotypic intermittent chronic stress protocol, this compound exerted significant antianxiety effects . This suggests that the compound’s action, efficacy, and stability can be influenced by the physiological and pathological state of the organism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Bulleyaconitine A involves several steps, including extraction, separation, and purification. The extraction process typically uses solvents such as ethanol or methanol to isolate the compound from the plant material. The separation process often involves column chromatography, which helps to purify the compound further. Finally, crystallization is used to obtain high-purity this compound .
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process begins with the extraction of the compound from Aconitum bulleyanum plants using large quantities of solvents. The extract is then subjected to column chromatography for separation and purification. The final step involves crystallization to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Bulleyaconitine A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties or reduce its toxicity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Major Products
The major products formed from these reactions include various derivatives of this compound, which are evaluated for their analgesic and anti-inflammatory activities .
Scientific Research Applications
Bulleyaconitine A has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Aconitine: Another diterpene alkaloid from the Aconitum plant, known for its analgesic properties but with higher toxicity.
Lappaconitine: A diterpene alkaloid with similar analgesic effects but different molecular targets.
Mesaconitine: Similar in structure to Bulleyaconitine A but with distinct pharmacological properties.
Uniqueness
This compound stands out due to its potent analgesic effects combined with lower toxicity compared to other diterpene alkaloids. Its ability to block voltage-gated sodium channels and modulate protein kinase C and spinal microglia makes it a unique and valuable compound for pain management .
Properties
CAS No. |
107668-79-1 |
|---|---|
Molecular Formula |
C35H49NO9 |
Molecular Weight |
627.8 g/mol |
IUPAC Name |
[(1S,2R,3R,4R,5R,6S,8R,9R,10R,13S,16R,17R,18R)-11-ethyl-5-hydroxy-6,16,18-trimethoxy-4-(4-methoxybenzoyl)-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] acetate |
InChI |
InChI=1S/C35H49NO9/c1-8-36-17-32(18-40-3)14-13-23(42-5)35-22-15-33(39)24(43-6)16-34(45-19(2)37,27(31(35)36)29(44-7)30(32)35)25(22)26(33)28(38)20-9-11-21(41-4)12-10-20/h9-12,22-27,29-31,39H,8,13-18H2,1-7H3/t22-,23-,24+,25-,26+,27+,29+,30-,31-,32+,33+,34-,35+/m1/s1 |
InChI Key |
YRECILNLFWZVRM-XTNYDWJGSA-N |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6C(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@H]([C@@]34[C@@H]2[C@H]([C@@H]([C@H]31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6C(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6C(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-|A-D-Glucuronide](/img/structure/B600163.png)
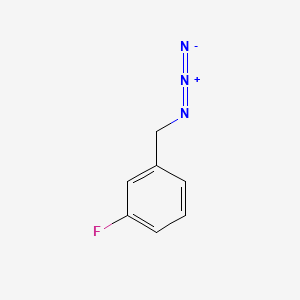
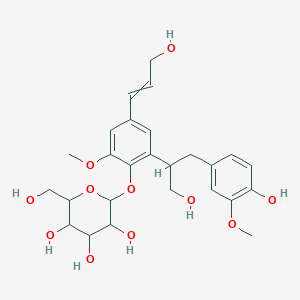
![3-Amino-8-benzyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B600167.png)
